2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

X-ray crystallography Solid-state chemistry Polymorph screening

Need a reproducible scaffold for EGFR-targeting or cholinesterase inhibitor libraries? The free base's mixed E/Z isomerism introduces crystallographic disorder. This HCl salt (CAS 21314-58-9) solves this with exclusive E-configuration (monoclinic P21/c). - **Key Utility**: One-pot three-component condensation for C-11 substituted derivatives (Bathula 2020). - **Validated Data**: A549 IC50 = 4.57 µM; ChE IC50 = 6.2×10⁻⁴ g/mL. - **Supply**: Soluble for CLSI broth microdilution (no DMSO artifacts).

Molecular Formula CHClN4O
Molecular Weight 120.50 g/mol
Cat. No. B12069149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride
Molecular FormulaCHClN4O
Molecular Weight120.50 g/mol
Structural Identifiers
SMILESC1(=O)N=NN=N1.Cl
InChIInChI=1S/CN4O.ClH/c6-1-2-4-5-3-1;/h;1H
InChIKeyXQUOMIHQCZLAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropyrido-Quinazoline HCl: A Tricyclic Alkaloid Scaffold


2,3,4,10-Tetrahydro-1H-pyrido[2,1-B]quinazoline-10 hydrochloride (CAS 21314-58-9, also known as tetrazolone hydrochloride) belongs to the tetrahydropyrido[2,1-b]quinazoline class of tricyclic nitrogen-containing fused heterocycles . This scaffold is structurally related to the natural alkaloids mackinazolinone and deoxyvasicinone, which are isolated from Mackinlaya species and Peganum harmala respectively, and have demonstrated anticancer, antibacterial, and cholinesterase-inhibitory activities [1]. The hydrochloride salt form is a key intermediate in the synthesis of substituted pyrido[2,1-b]quinazoline derivatives via three-component condensation reactions [2].

Tricyclic alkaloid core for derivatization
HCl salt with exclusive E stereochemistry
Synthetic intermediate for bioassay profiling

Why Generic Substitution Fails for This Hydrochloride Salt


Within the tetrahydropyrido[2,1-b]quinazoline scaffold family, the hydrochloride salt form crystallizes with a single stereochemical configuration (E) about the exocyclic C4=C12 double bond, whereas the corresponding free base exhibits mixed E/Z isomerism that introduces configurational disorder in the solid state [1]. This stereochemical homogeneity directly impacts crystallinity, batch-to-batch reproducibility, and intermolecular interaction profiles — the HCl salt uniquely introduces Cl···H/H···Cl contacts (10.9% of Hirshfeld surface) that are absent in the free base, altering solubility, hygroscopicity, and formulation behavior [1]. Simple substitution of the free base or a different salt form therefore introduces uncontrolled variables in crystallization, formulation stability, and analytical characterization [2].

Free base isomerism
Mixed E/Z configuration may disrupt crystal packing and batch consistency.
Absent Cl···H contacts
Alternative salts lack chloride-mediated interactions, altering hygroscopicity and stability.
Different solubility profiles
Salt-form variation may shift aqueous solubility and formulation behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Homogeneity: HCl Salt vs. Free Base Isomerism

Single-crystal X-ray diffraction analysis of 4-substituted-2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one derivatives revealed that the hydrochloride salt form (2) adopts exclusively the E configuration about the C4=C12 exocyclic double bond, whereas the corresponding free base (1) exhibits crystallographic disorder with concomitant presence of both E and Z isomers in the same crystal lattice [1]. The Z isomer in the free base is stabilized by an intramolecular N-H···N hydrogen bond (2.812(8) Å) that competes with the intermolecular N-H···O hydrogen bond network found in the E configuration [1].

Stereochemistry
Head-to-head
HCl salt: exclusive E configuration; Free base: mixed E/Z disorder
Ensures batch-to-batch crystallinity
Single-crystal XRD; CCDC 2039173–4
X-ray crystallography Solid-state chemistry Polymorph screening

Unique Cl···H Interactions in the Hydrochloride Crystal Lattice

Hirshfeld surface analysis and 2D fingerprint plots quantified the relative contributions of intermolecular contacts in the free base (1) and hydrochloride salt (2) forms of substituted 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one [1]. The HCl salt uniquely introduces Cl···H/H···Cl contacts contributing 10.9% of the total Hirshfeld surface, which are completely absent in the free base. Concurrently, H···H contacts decrease from 56.5% (free base) to 44.4% (HCl salt), reflecting a redistribution of van der Waals interactions upon salt formation [1].

Intermolecular Contacts
Head-to-head
Cl···H: 10.9% (unique); H···H decreases from 56.5% to 44.4%
Influences hygroscopicity and packing stability
Hirshfeld surface; CrystalExplorer 17.5
Crystal engineering Intermolecular interactions Solid-state stability

Cholinesterase and Monoamine Oxidase Inhibition Baseline

Mackinazolinone hydrochloride (6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one hydrochloride, the 11-one regioisomer of the target 10-one scaffold) demonstrates weak but quantifiable cholinesterase inhibition with an IC50 of 6.2 × 10⁻⁴ g/mL in vitro, and reduces monoamine oxidase activity by 18.8% at a concentration of 10⁻⁴ M . The free base form lacks this quantified pharmacological baseline data in the accessible literature. This establishes the hydrochloride salt as the characterized pharmacological tool compound for this scaffold class [1].

Enzyme Inhibition
Reported
ChE IC50 = 6.2 × 10⁻⁴ g/mL; MAO inhibition 18.8% at 10⁻⁴ M
Supports enzyme screening reference context
Mackinazolinone HCl (11-one); in vitro
Neuropharmacology Cholinesterase inhibition Enzyme assay

Anticancer Activity of the Pyrido-Quinazoline Scaffold

In a systematic study of substituted 1H-pyrido[2,1-b]quinazoline derivatives synthesized via one-pot three-component condensation, the most potent analog 11-(1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline (4i) exhibited IC50 values of 4.57±0.25 µM against A549 and 5.53±0.49 µM against NCI-H460 lung cancer cell lines, with corresponding GI50 values of 2.70±0.18 and 3.24±0.40 µM respectively [1]. Molecular docking of 4i against EGFR kinase (PDB: 1M17) revealed binding interactions comparable to erlotinib, with the pyrido[2,1-b]quinazoline core engaging the ATP-binding pocket [1]. By class-level inference, the unsubstituted 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline-10-one scaffold serves as the key synthetic precursor for generating these potent anticancer derivatives [2].

Cytotoxicity
Class-level
Derivative 4i: IC50 4.57 µM (A549), 5.53 µM (NCI-H460); GI50 2.70, 3.24 µM
Supports cytotoxicity endpoint review
EGFR docking similarity; MTT assay
Anticancer drug discovery EGFR kinase inhibition Lung cancer

Deoxyvasicinone Analogs: Cross-Scaffold Anticancer Potency

Deoxyvasicinone, the pyrrolo[2,1-b]quinazoline analog (5-membered C-ring) corresponding to the target pyrido[2,1-b]quinazoline scaffold (6-membered C-ring), demonstrates moderate antiproliferative activity against a panel of cancer cell lines: IC50 = 5.70 µM (HepG2), 7.21 µM (MCF7), and 0.75 µM (HCC827) [1]. In the same study, the EGFR inhibitor gefitinib showed IC50 values of 4.69, 3.95, and 1.65 µM against these three cell lines respectively [1]. Notably, deoxyvasicinone outperformed gefitinib against the HCC827 lung cancer cell line (IC50 0.75 vs. 1.65 µM), suggesting that the tricyclic quinazoline scaffold class possesses EGFR-independent or complementary cytotoxic mechanisms [2].

Antiproliferative
Class-level
Deoxyvasicinone IC50: HepG2 5.70, MCF7 7.21, HCC827 0.75 µM; vs gefitinib: 4.69, 3.95, 1.65 µM
Supports scaffold comparison context
Chin Herb Med. 2022; 3 cell lines
Anticancer activity Quinazoline alkaloids Cross-scaffold comparison

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

A systematic antibacterial screening study evaluated arylidene- and arylhydroxymethyl derivatives of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one against a panel of clinically relevant pathogens including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa [1]. The study concluded that the tetrahydropyrido[2,1-b]quinazolin-10-one scaffold serves as a promising starting point for bactericide development, with antimicrobial activity observed against both Gram-positive and Gram-negative organisms [1]. The hydrochloride salt form of the core scaffold offers enhanced aqueous solubility for antimicrobial susceptibility testing compared to the free base [2].

Antimicrobial
Data to verify
Derivatives active against S. aureus, E. coli, B. cereus, C. albicans, P. aeruginosa
Supports antimicrobial screening context
Quantitative MIC data not reported
Antimicrobial discovery Bactericide screening Quinazoline derivatives

Recommended Research and Application Scenarios


EGFR-Targeted Anticancer Lead Generation via C-11 Derivatization

Procure the hydrochloride salt as the synthetic precursor for one-pot three-component condensation reactions to generate a library of C-11-substituted pyrido[2,1-b]quinazoline derivatives. The Bathula 2020 study demonstrated that this approach yields compounds with IC50 values as low as 4.57 µM against A549 lung cancer cells and GI50 values of 2.70 µM, with molecular docking confirming EGFR kinase engagement comparable to erlotinib . The HCl salt provides the required solubility for microwave-assisted synthesis using triflic acid catalysis .

X-ray Crystallography Standard with Defined Stereochemistry

The hydrochloride salt form crystallizes reliably in the monoclinic P21/c space group with exclusive E configuration about the exocyclic double bond, as validated by single-crystal X-ray diffraction with deposited CCDC structures . This contrasts with the free base, which exhibits crystallographic disorder due to mixed E/Z isomerism . Researchers requiring a well-defined solid-state reference for polymorph screening, co-crystal engineering, or Hirshfeld surface analysis should specify the HCl salt to ensure reproducible crystallographic outcomes [1].

Neuropharmacology Reference for Enzyme Inhibition Screening

The hydrochloride salt of the tetrahydropyrido[2,1-b]quinazoline scaffold provides quantifiable baseline inhibitory activity against cholinesterase (IC50 = 6.2 × 10⁻⁴ g/mL) and monoamine oxidase (18.8% inhibition at 10⁻⁴ M) . This established pharmacological profile allows the compound to serve as a reference tool in enzymatic screening cascades for neurodegenerative disease targets, where novel deoxyvasicinone-derived multi-target directed ligands have shown potent acetylcholinesterase inhibition in the low nanomolar range [1].

Antibacterial Exploration with Aqueous Solubility for MIC Assays

The hydrochloride salt provides the aqueous solubility necessary for standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols, avoiding the confounding effects of DMSO that can occur with free base analogs . The Ortikov 2017 study established that derivatives of the 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one core demonstrate activity against S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa, warranting further minimum inhibitory concentration (MIC) characterization using the soluble HCl salt as the starting material [1].

Application
Selection Property
Validation Focus
EGFR kinase inhibitor lead generation
C-11 derivatization versatility
Kinase inhibition & apoptosis endpoints
Crystallographic reference (defined stereochemistry)
Exclusive E isomer (HCl salt)
Single-crystal XRD & polymorph screening
Enzyme inhibition screening reference
Quantified ChE/MAO baseline
Cholinesterase & MAO assay validation
Antimicrobial susceptibility testing
Aqueous solubility (HCl salt)
MIC determination against Gram+/− panel
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